molecular formula C11H13NO2 B13260870 n-Cyclobutylbenzo[d][1,3]dioxol-5-amine

n-Cyclobutylbenzo[d][1,3]dioxol-5-amine

Cat. No.: B13260870
M. Wt: 191.23 g/mol
InChI Key: IQCATFNUSBZHIV-UHFFFAOYSA-N
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Description

n-Cyclobutylbenzo[d][1,3]dioxol-5-amine (CAS 1249429-19-3) is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This benzo[1,3]dioxole derivative is offered in high purity levels, typically 95% to 97%, for research and development applications . Compounds based on the benzo[1,3]dioxole structure, like this one, are of significant interest in medicinal chemistry and are frequently explored in oncology research for their potential as scaffolds in the development of novel anti-cancer agents . The structural motif is commonly investigated for its role in kinase inhibition, which is a key mechanism in targeted cancer therapies . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and adhere to all applicable laboratory safety protocols.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-cyclobutyl-1,3-benzodioxol-5-amine

InChI

InChI=1S/C11H13NO2/c1-2-8(3-1)12-9-4-5-10-11(6-9)14-7-13-10/h4-6,8,12H,1-3,7H2

InChI Key

IQCATFNUSBZHIV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Future Research Directions and Unexplored Avenues

Summary of Key Research Findings and Methodological Contributions

Research on Benzo[d] chemsrc.comfrontiersin.orgdioxol-5-amine and its derivatives has established this chemical scaffold as a versatile platform for the synthesis of a wide array of compounds. Key findings demonstrate its utility in generating molecules with significant biological activities, including potential applications as anticancer, antidiabetic, and psychoactive agents. Methodologically, the synthesis and characterization of these compounds rely on standard organic chemistry techniques, including nitration-reduction sequences for the core amine synthesis, and a variety of N-functionalization reactions. Analytical methods such as NMR, IR, MS, and HPLC are indispensable for the structural verification and purity assessment of these compounds.

Reiteration of the Academic Significance of n-Cyclobutylbenzo[d]chemsrc.comfrontiersin.orgdioxol-5-amine Research

While direct research on n-Cyclobutylbenzo[d] chemsrc.comfrontiersin.orgdioxol-5-amine is limited, the academic significance of this compound lies in its position within the broader class of N-substituted benzo[d] chemsrc.comfrontiersin.orgdioxol-5-amines. The introduction of a cyclobutyl group is expected to modulate the lipophilicity, metabolic stability, and receptor binding affinity of the parent amine, potentially leading to novel pharmacological properties. Further investigation into this specific derivative could contribute to a more nuanced understanding of the structure-activity relationships within this important class of compounds.

Outlook on the Broader Impact of Fundamental Research on this Compound

Fundamental research on n-Cyclobutylbenzo[d] chemsrc.comfrontiersin.orgdioxol-5-amine and related compounds has the potential for significant broader impacts. In medicinal chemistry, it could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. In materials science, the unique electronic properties of the benzodioxole ring could be exploited in the development of novel organic materials. Continued exploration of the synthesis, properties, and applications of this and related compounds will undoubtedly expand the boundaries of our chemical knowledge and open up new avenues for technological innovation.

Q & A

Q. How do iron-catalyzed radical reactions enable C–N bond formation?

  • Answer :
  • Radical initiation : Iron generates alkyl radicals from alkenes, which couple with amines (45% yield in N-(2,3,3-trimethylbutan-2-yl) derivatives) .
  • Solvent effects : Hexanes/EtOAC (12:1) improves selectivity in radical trapping .

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